![molecular formula C7H5N3O2 B15277292 4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B15277292.png)
4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused with a triazine ring
準備方法
The synthesis of 4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate pyrrole derivatives with hydrazine derivatives under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like phosphorous oxychloride (POCl3) to facilitate the cyclization process .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
化学反応の分析
4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde undergoes various chemical reactions due to the presence of reactive functional groups. Some of the common reactions include:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups through electrophilic substitution reactions. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitro compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid, while reduction of the keto group results in 4-hydroxy-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde.
科学的研究の応用
4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde has several scientific research applications across various fields:
Chemistry: This compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, it is used to study enzyme interactions and as a potential inhibitor for certain biological pathways.
Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate for treating various diseases.
Industry: In the industrial sector, it is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. For example, its derivatives have been shown to inhibit RNA-dependent RNA polymerase, an enzyme crucial for the replication of RNA viruses .
類似化合物との比較
4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde can be compared with other similar compounds in the pyrrolo[2,1-f][1,2,4]triazine family. Some of these similar compounds include:
Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate:
Methyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate: Similar to the title compound but with a methyl ester group, making it more suitable for certain synthetic applications.
特性
分子式 |
C7H5N3O2 |
|---|---|
分子量 |
163.13 g/mol |
IUPAC名 |
4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde |
InChI |
InChI=1S/C7H5N3O2/c11-3-5-1-2-6-7(12)8-4-9-10(5)6/h1-4H,(H,8,9,12) |
InChIキー |
HGVNNQZQUASEHA-UHFFFAOYSA-N |
正規SMILES |
C1=C(N2C(=C1)C(=O)NC=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Fluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B15277216.png)
![(S)-2-(1-Aminoethyl)-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B15277217.png)
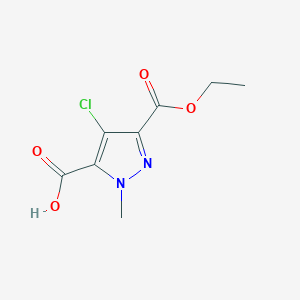
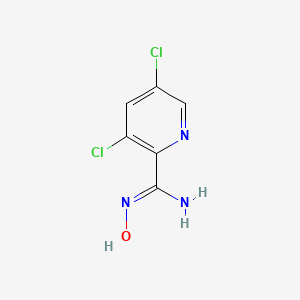
![tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate oxalate](/img/structure/B15277228.png)
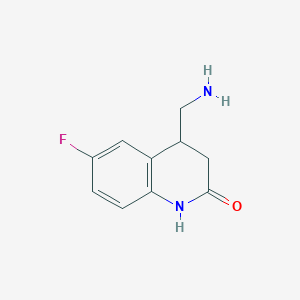
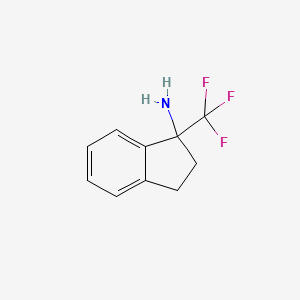
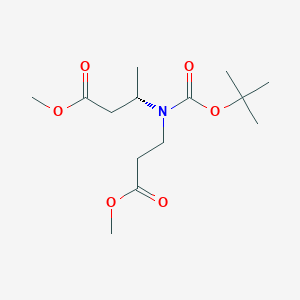

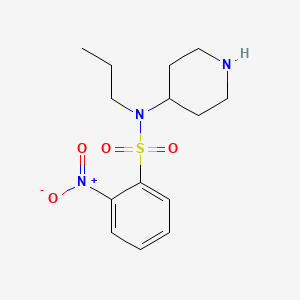
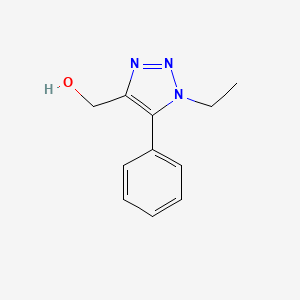
![5-(Hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B15277286.png)
![2,2-Difluoro-6-iodo-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B15277288.png)
